4-(1,3-Dioxan-2-yl)phenylZinc bromide
Description
Significance in Modern Organic Synthesis
The importance of functionalized organozinc reagents in modern organic synthesis lies in their ability to form new carbon-carbon bonds with high precision and efficiency. organicreactions.org They are most prominently used in palladium-catalyzed cross-coupling reactions, famously known as the Negishi coupling, which connects an organozinc compound with an organic halide. wikipedia.org This reaction is exceptionally versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms, a feature not common to all palladium-catalyzed methods. wikipedia.org The high functional group tolerance of organozinc reagents means they can be used in the later stages of complex syntheses without the need for extensive protection and deprotection steps. organicreactions.orgnih.gov This capability makes them ideal for the synthesis of natural products and drug-like molecules. researchgate.netorganicreactions.org Furthermore, their moderate reactivity allows for unique tandem reactions where multiple transformations occur in a single pot, enhancing synthetic efficiency. rsc.org
Historical Context and Evolution of Organozinc Chemistry
The field of organometallic chemistry began with the synthesis of the first organozinc compound, diethylzinc (B1219324), by Edward Frankland in 1848-1849. wikipedia.orgdigitellinc.comacs.org This discovery was a cornerstone for the development of the theory of valence. digitellinc.com Early applications in the 19th and early 20th centuries included the synthesis of alcohols and ketones. digitellinc.comlibretexts.org Key developments that cemented the role of organozinc reagents in the synthetic chemist's toolbox include the Reformatsky reaction, which utilizes zinc enolates, and the Simmons-Smith reaction for cyclopropane (B1198618) synthesis using iodomethylzinc derivatives. wikipedia.orgorganicreactions.org
However, the full synthetic potential of organozincs was not realized until the advent of transition metal-catalyzed cross-coupling reactions. organicreactions.org The work of Ei-ichi Negishi in the late 1970s demonstrated that organozinc reagents could be efficiently coupled with organic halides in the presence of palladium or nickel catalysts. wikipedia.org This breakthrough dramatically expanded their utility and led to the widespread adoption of organozinc reagents for the construction of complex organic molecules. organicreactions.orgwikipedia.org More recent advancements have focused on developing milder and more efficient methods for preparing highly functionalized organozinc reagents, such as the use of activated zinc (Rieke Zinc) or lithium chloride to facilitate direct insertion into organic halides. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com
| Era | Key Development | Significance |
| 1849 | Edward Frankland synthesizes diethylzinc. wikipedia.orgdigitellinc.com | Birth of organometallic chemistry. acs.org |
| Late 19th Century | Reactions with esters, acid chlorides, and aldehydes are developed. digitellinc.com | Early applications in forming C-C bonds and synthesizing alcohols. digitellinc.com |
| 1887 | Sergei Reformatskii develops the Reformatsky reaction. wikipedia.orgdigitellinc.com | Formation of β-hydroxy esters using zinc enolates. organicreactions.org |
| 1958 | Howard Simmons and Ronald Smith report the Simmons-Smith reaction. organicreactions.org | A key method for stereospecific cyclopropanation of alkenes. |
| 1970s | Ei-ichi Negishi develops the palladium-catalyzed cross-coupling reaction. wikipedia.org | Revolutionized C-C bond formation, enabling the synthesis of complex molecules with high functional group tolerance. organicreactions.orgwikipedia.org |
| Modern Era | Development of activated zinc (e.g., Rieke Zinc) and LiCl-mediated preparations. organic-chemistry.orgsigmaaldrich.com | Provides simple, high-yielding routes to a broad range of functionalized organozinc reagents at moderate temperatures. organic-chemistry.org |
Overview of Aryl Organozinc Halides as Synthetic Intermediates
Aryl organozinc halides, with the general structure ArZnX, are a crucial subclass of organozinc reagents that serve as powerful intermediates for forming carbon-carbon bonds, particularly in the synthesis of biaryl and aryl-substituted compounds. organic-chemistry.org The compound 4-(1,3-Dioxan-2-yl)phenylZinc bromide is a specific example of this class.
There are several common methods for their preparation. One robust method is the direct oxidative insertion of zinc metal into an aryl iodide or bromide. organic-chemistry.org This process is often facilitated by activating the zinc, for example by using highly reactive Rieke zinc or by adding salts like lithium chloride, which helps to solubilize the organozinc species as it forms on the metal surface. organic-chemistry.orgnih.gov An alternative route involves transmetalation, where a more reactive organometallic, such as an aryllithium or aryl Grignard reagent, is treated with a zinc halide salt like zinc bromide (ZnBr₂) at low temperatures. reddit.comorgsyn.org
Once formed, these functionalized aryl organozinc reagents are most commonly employed in Negishi cross-coupling reactions. wikipedia.org In a typical application, a reagent like this compound can be coupled with various aryl, heteroaryl, or vinyl halides in the presence of a palladium catalyst to construct complex molecular architectures. acs.org The mild reaction conditions and broad substrate scope make this a highly reliable and widely used synthetic strategy. thieme-connect.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H11BrO2Zn |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11O2.BrH.Zn/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
MCKQRCFECGBQQN-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(OC1)C2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 4 1,3 Dioxan 2 Yl Phenylzinc Bromide
Transition-Metal-Catalyzed Cross-Coupling Reactions
Nickel-Catalyzed Cross-Coupling Reactions
Cyclization/Alkylmetal Interception with Dioxane-Containing Substrates
While direct studies involving 4-(1,3-dioxan-2-yl)phenylzinc bromide in cyclization/alkylmetal interception reactions are not extensively documented, related transformations highlight the potential utility of the dioxane motif in such processes. For instance, nickel-catalyzed cyclization/alkylation processes have been shown to be compatible with functionalized alkyl Grignard reagents bearing a 1,3-dioxane (B1201747) unit. In these reactions, a silicon-tethered alkenyl alkyl iodide undergoes a nickel-catalyzed cyclization, and the resulting alkylnickel intermediate is intercepted by an organometallic reagent. The compatibility of the reaction with a (2-(1,3-dioxan-2-yl)ethyl)magnesium bromide showcases the robustness of the dioxane protecting group under these catalytic conditions. This suggests that this compound could potentially serve as an effective arylating agent in similar nickel-catalyzed intramolecular cyclization/cross-coupling cascades, allowing for the introduction of a protected benzaldehyde (B42025) moiety onto a newly formed carbocyclic scaffold.
Copper-Catalyzed Reactions
Copper-catalyzed cross-coupling reactions represent a powerful and cost-effective alternative to palladium-based systems. Organozinc reagents, including aryl zinc bromides, are known to participate in copper-catalyzed acylations and arylations. In the presence of a suitable copper catalyst, such as copper(I) cyanide, this compound can be expected to react with a variety of electrophiles. For example, its reaction with acid chlorides would provide a direct route to protected 4-acylbenzaldehydes. These transformations are often characterized by their high functional group tolerance, a critical feature when working with a protected aldehyde.
| Electrophile | Catalyst | Product |
| Aroyl Chloride | CuCN | 4-(1,3-Dioxan-2-yl)phenyl Ketone |
| Alkenyl Halide | Cu(I) salt | 4-(1,3-Dioxan-2-yl)styrene derivative |
Iron-Catalyzed Cross-Coupling Reactions
Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical approach to carbon-carbon bond formation. These reactions often proceed via radical mechanisms and are particularly effective for the coupling of alkyl halides with organometallic reagents. While specific examples detailing the use of this compound in iron-catalyzed Negishi-type couplings are not abundant in the literature, the general principles of these reactions suggest its applicability. An iron catalyst, often in combination with an amine ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), can facilitate the coupling of the arylzinc reagent with primary and secondary alkyl halides. This would provide a straightforward method for the synthesis of 4-alkylbenzaldehyde derivatives, protected as their dioxane acetals. The chemoselectivity of such reactions would be a key consideration, particularly in substrates bearing other reactive functional groups.
Ligand Effects and Catalyst Design in Cross-Coupling
The success of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, is critically dependent on the nature of the ligand coordinated to the palladium center. The ligand influences the stability, activity, and selectivity of the catalyst by modulating the rates of oxidative addition, transmetalation, and reductive elimination. For the cross-coupling of this compound with aryl or vinyl halides, the choice of phosphine (B1218219) ligand is paramount.
Bulky and electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), have been shown to be highly effective in promoting the coupling of sterically hindered and electronically challenging substrates. These ligands facilitate the formation of the active monoligated Pd(0) species and accelerate the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times. The design of catalysts for these transformations often involves the use of pre-formed palladium-ligand complexes, which can offer greater stability and reproducibility.
| Ligand | Catalyst System | Key Advantages |
| SPhos | Pd(OAc)₂/SPhos | High activity for sterically hindered substrates |
| XPhos | Pd₂(dba)₃/XPhos | Broad substrate scope, good thermal stability |
| RuPhos | Pd(OAc)₂/RuPhos | Effective for couplings involving heteroaryl halides |
Addition Reactions
Nucleophilic Addition to Carbonyl Compounds (Aldehydes, Ketones)
Organozinc reagents, including this compound, can act as nucleophiles and add to the electrophilic carbon of carbonyl compounds. This reaction, analogous to the Grignard reaction, provides a direct method for the formation of new carbon-carbon bonds and the synthesis of secondary and tertiary alcohols. The addition of this compound to an aldehyde will yield a secondary alcohol, while its addition to a ketone will produce a tertiary alcohol.
The reactivity of the organozinc reagent can be influenced by the presence of additives. For instance, the addition of lithium salts can enhance the nucleophilicity of the aryl zinc species. Furthermore, the development of catalytic asymmetric methods for the addition of organozinc reagents to carbonyls allows for the synthesis of chiral alcohols with high enantioselectivity. This is typically achieved through the use of a chiral ligand that coordinates to the zinc atom, thereby creating a chiral environment around the reacting species.
| Carbonyl Compound | Product Type |
| Benzaldehyde | Secondary Alcohol |
| Acetophenone | Tertiary Alcohol |
| Cyclohexanone | Tertiary Alcohol |
Conjugate Addition (Michael-type Reactions)
In the presence of a copper catalyst, the reactivity of organozinc reagents can be diverted from 1,2-addition to carbonyls to 1,4-conjugate addition to α,β-unsaturated systems. This Michael-type addition is a powerful tool for the formation of carbon-carbon bonds at the β-position of an enone or enal. The reaction of this compound with an α,β-unsaturated ketone, in the presence of a copper salt, would lead to the formation of a β-aryl ketone, with the aryl group being the 4-(1,3-dioxan-2-yl)phenyl moiety. This transformation provides a strategic route to functionalized ketones that can be further elaborated. The in situ generation of a copper-zinc species is believed to be the key intermediate that delivers the aryl group in a 1,4-fashion.
| α,β-Unsaturated Substrate | Catalyst | Product |
| Cyclohexenone | CuCN | 3-(4-(1,3-Dioxan-2-yl)phenyl)cyclohexanone |
| Chalcone | Cu(I) salt | 1,3-Diphenyl-3-(4-(1,3-dioxan-2-yl)phenyl)propan-1-one |
Addition to Imines and Nitriles
The addition of organozinc reagents to the carbon-nitrogen double bond of imines and the carbon-nitrogen triple bond of nitriles represents a fundamental method for the synthesis of amines and ketones, respectively.
Addition to Imines:
The reaction of arylzinc reagents with imines typically requires activation of the imine to enhance its electrophilicity. This can be achieved through the use of Lewis acids or by employing imines bearing electron-withdrawing groups on the nitrogen atom, such as N-sulfonyl or N-acyl groups. rsc.orgorganic-chemistry.org The addition of this compound to an activated imine is expected to proceed via a nucleophilic attack of the aryl group on the imine carbon, forming a zinc amide intermediate. Subsequent hydrolysis of this intermediate would yield the corresponding secondary amine.
The general mechanism involves the coordination of the Lewis acid or the activating group to the imine nitrogen, which polarizes the C=N bond and renders the carbon atom more susceptible to nucleophilic attack. The arylzinc reagent then delivers the 4-(1,3-dioxan-2-yl)phenyl group to form a new carbon-carbon bond.
| Substrate | Reagent | Product | Notes |
| N-Tosylimine | This compound | N-Tosyl-protected diarylmethylamine | The reaction is often facilitated by a copper catalyst. rsc.org |
| N-Acylimine | This compound | N-Acyl-protected diarylmethylamine | Can proceed in the presence of Lewis acids. |
Addition to Nitriles:
The addition of arylzinc reagents to nitriles provides a route to ketones after a hydrolytic workup. The reaction involves the nucleophilic addition of the aryl group to the electrophilic carbon of the nitrile, forming a zinc imine intermediate. Hydrolysis of this intermediate furnishes the corresponding ketone. While less reactive than organolithium or Grignard reagents, arylzinc compounds offer the advantage of higher functional group tolerance. The dioxane acetal (B89532) in this compound is expected to be stable under these reaction conditions.
| Substrate | Reagent | Intermediate | Final Product (after hydrolysis) |
| Benzonitrile | This compound | Zinc imine | 4-(1,3-Dioxan-2-yl)benzophenone |
| Acetonitrile | This compound | Zinc imine | 1-(4-(1,3-Dioxan-2-yl)phenyl)ethan-1-one |
Barbier-type Reaction with Dioxane-Functionalized Substrates
The Barbier reaction is a one-pot organometallic reaction where an organometallic reagent is generated in situ from an organic halide and a metal in the presence of a carbonyl compound. wikipedia.orgalfa-chemistry.comnrochemistry.com This approach is particularly useful when the organometallic reagent is unstable. In the context of this compound, a Barbier-type reaction would involve the reaction of 4-bromo-benzaldehyde propylene (B89431) glycol acetal with zinc powder in the presence of an aldehyde or ketone.
This reaction offers a direct method to synthesize diaryl methanols or tertiary alcohols containing the dioxane-protected benzaldehyde moiety. The zinc metal reacts with the aryl bromide to form the organozinc species in the presence of the carbonyl substrate, which is then immediately trapped by the newly formed nucleophile. ucl.ac.ukrsc.org
Table of Expected Barbier-type Reaction Products:
| Aryl Halide | Carbonyl Compound | Metal | Product |
| 4-Bromobenzaldehyde propylene glycol acetal | Benzaldehyde | Zinc | (4-(1,3-Dioxan-2-yl)phenyl)(phenyl)methanol |
| 4-Bromobenzaldehyde propylene glycol acetal | Acetone | Zinc | 2-(4-(1,3-Dioxan-2-yl)phenyl)propan-2-ol |
Addition to Nitrosoarenes
The addition of arylzinc reagents to nitrosoarenes provides a direct route to N,N-diarylhydroxylamines, which can be further reduced to the corresponding diarylamines. This reaction involves the nucleophilic attack of the arylzinc compound on the nitrogen atom of the nitroso group.
The reaction of this compound with a nitrosoarene, such as nitrosobenzene, is expected to yield N-(4-(1,3-dioxan-2-yl)phenyl)-N-phenylhydroxylamine. This intermediate can then be subjected to a reduction step, for instance with zinc dust or other reducing agents, to afford the corresponding diarylamine. This method is valuable for the synthesis of unsymmetrical diarylamines.
Reaction Scheme:
Addition: this compound + Nitrosobenzene → N-(4-(1,3-Dioxan-2-yl)phenyl)-N-phenyl-O-zinc bromide
Hydrolysis/Reduction: N-(4-(1,3-Dioxan-2-yl)phenyl)-N-phenyl-O-zinc bromide → N-(4-(1,3-Dioxan-2-yl)phenyl)-N-phenylhydroxylamine → 4-(1,3-Dioxan-2-yl)-N-phenylaniline
Transmetallation to Other Organometallic Species for Enhanced Reactivity
While organozinc reagents are valued for their functional group tolerance, their nucleophilicity is moderate. To enhance their reactivity, particularly in cross-coupling reactions, they can undergo transmetallation with transition metal salts, most commonly copper(I) or palladium(0) complexes. organic-chemistry.org
Transmetallation to Copper:
The transmetallation of this compound with a copper(I) salt, such as copper(I) cyanide or copper(I) iodide, would generate a more reactive organocopper species. These organocopper reagents are particularly effective in a variety of reactions, including conjugate additions to α,β-unsaturated carbonyl compounds and cross-coupling reactions with aryl and vinyl halides (Negishi coupling). organic-chemistry.org The presence of the dioxane acetal is not expected to interfere with this process.
Transmetallation to Palladium:
In the context of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, the arylzinc reagent undergoes transmetallation to a palladium(II) intermediate. wikipedia.orgorganic-chemistry.org This step is a key part of the catalytic cycle. The reaction of this compound with an aryl or vinyl halide in the presence of a palladium(0) catalyst would proceed via oxidative addition of the halide to the palladium(0) species, followed by transmetallation of the aryl group from zinc to palladium, and finally reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. organic-chemistry.orgnih.gov
Table of Potential Cross-Coupling Products via Transmetallation:
| Organozinc Reagent | Coupling Partner | Catalyst System | Product |
| This compound | Iodobenzene | Pd(PPh₃)₄ | 4-(1,3-Dioxan-2-yl)biphenyl |
| This compound | Vinyl bromide | Pd(dppf)Cl₂ | 4-(1,3-Dioxan-2-yl)styrene |
| This compound | 2-Bromopyridine | Ni(acac)₂ / ligand | 2-(4-(1,3-Dioxan-2-yl)phenyl)pyridine |
Mechanistic Investigations of Reactions Involving 4 1,3 Dioxan 2 Yl Phenylzinc Bromide
Oxidative Addition and Reductive Elimination Pathways
The catalytic cycle of a typical Negishi cross-coupling reaction, a likely application for 4-(1,3-Dioxan-2-yl)phenylzinc bromide, is fundamentally defined by oxidative addition and reductive elimination steps at a palladium center.
Oxidative Addition: The process is initiated by the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new arylpalladium(II) intermediate. The rate and success of this step can be influenced by the nature of the aryl halide and the phosphine (B1218219) ligands on the palladium catalyst. For instance, the reaction of Pd(0) complexes with aryl halides is a well-established method to generate the active Pd(II) species necessary for the subsequent steps of the catalytic cycle.
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled to the palladium(II) center are eliminated to form a new carbon-carbon bond, regenerating the palladium(0) catalyst. This step is crucial for catalyst turnover. The rate of reductive elimination can be affected by the electronic properties and steric bulk of the ligands on the palladium and the organic moieties themselves. Studies have shown that electron-donating ligands can accelerate reductive elimination, while bulky ligands might hinder it. For arylpalladium(II) complexes, the electronic nature of the aryl group can also play a role; electron-deficient aryl groups can sometimes lead to faster reductive elimination.
The general pathways for these steps are illustrated below:
| Step | General Reaction | Description |
| Oxidative Addition | Pd(0)Ln + Ar-X → Ar-Pd(II)(X)Ln | The palladium center is oxidized from Pd(0) to Pd(II) as it inserts into the aryl-halide bond. |
| Reductive Elimination | Ar-Pd(II)(R)Ln → Ar-R + Pd(0)Ln | The coupled product is formed, and the palladium catalyst is regenerated in its active Pd(0) state. |
Transmetallation Kinetics and Thermodynamics
Transmetallation is the step where the organic group from the organozinc reagent is transferred to the palladium(II) center, displacing the halide. This is a critical step that brings the two coupling partners together on the metal center.
Kinetics: The rate of transmetallation is influenced by several factors, including the nature of the organozinc reagent, the halide on the palladium complex, and the solvent. Studies on phenylzinc reagents have indicated that the halide associated with the zinc can affect the reaction rate, with phenylzinc iodide generally showing higher reactivity than the corresponding chloride or bromide. This is attributed to the electronic effects and the Lewis acidity of the zinc center. The presence of salts, such as lithium chloride, can also accelerate transmetallation by breaking up zincate aggregates and forming more reactive organozinc species.
Thermodynamics: The thermodynamics of transmetallation are governed by the relative stability of the starting materials and the products. The formation of a more stable palladium-carbon bond at the expense of the zinc-carbon bond drives the reaction forward. The exact thermodynamic parameters for the transmetallation of this compound are not available, but the process is generally considered to be thermodynamically favorable for many organozinc reagents in Negishi couplings.
A general representation of the transmetallation step is as follows:
Ar-Pd(II)(X)Ln + R-ZnBr → Ar-Pd(II)(R)Ln + ZnXBr
| Factor | Influence on Transmetallation |
| Organozinc Reagent | The reactivity generally follows the order R-ZnI > R-ZnBr > R-ZnCl. |
| Ligands on Palladium | Bulky or electron-donating ligands can influence the rate of transmetallation. |
| Additives | Salts like LiCl can break down aggregates and increase the concentration of the active monomeric organozinc species. |
| Solvent | The polarity and coordinating ability of the solvent can affect the solubility and reactivity of the organozinc reagent. |
Role of the Zinc-Carbon Bond Activation
The activation of the zinc-carbon bond is a prerequisite for the transmetallation step. The C-Zn bond in arylzinc reagents is covalent but possesses a significant degree of ionic character due to the difference in electronegativity between carbon and zinc. This polarization makes the carbon atom nucleophilic, allowing it to attack the electrophilic palladium center.
The reactivity of the zinc-carbon bond can be tuned by the solvent and the presence of additives. In polar aprotic solvents like THF, the solvent molecules can coordinate to the zinc atom, increasing the polarization of the C-Zn bond and enhancing the nucleophilicity of the aryl group. The formation of "ate" complexes, for instance, by the addition of lithium salts, can further increase the reactivity of the organozinc reagent.
Influence of the 1,3-Dioxan-2-yl Group on Reaction Mechanisms (e.g., Electronic and Steric Effects)
Electronic Effects: The oxygen atoms of the dioxane ring can exert a -I (inductive) effect, withdrawing electron density from the phenyl ring. This can make the zinc-bearing carbon atom slightly less nucleophilic compared to an unsubstituted phenylzinc bromide. However, the oxygen lone pairs can also participate in resonance (+R effect), which would donate electron density to the aromatic ring. The net effect will depend on the relative contributions of these opposing effects and the specific reaction conditions. Computational studies on similar systems have shown that stereoelectronic interactions within the dioxane ring itself are significant. nih.gov The presence of this group is not expected to dramatically alter the fundamental steps of the catalytic cycle but may influence their rates.
Steric Effects: The 1,3-dioxan-2-yl group is sterically more demanding than a simple hydrogen atom. This steric bulk could potentially influence the approach of the organozinc reagent to the palladium center during transmetallation. However, as the group is in the para position, its steric impact on the zinc-carbon bond and its direct interaction with the catalytic center is likely to be minimal. The chair-like conformation of the 1,3-dioxane (B1201747) ring is a known feature and is generally stable under basic, reductive, or oxidative conditions. thieme-connect.de
| Effect | Potential Influence on Reaction Mechanism |
| Electronic (-I) | May slightly decrease the nucleophilicity of the aryl group, potentially slowing down the transmetallation step. |
| Electronic (+R) | May partially counteract the inductive withdrawal, moderating the electronic effect. |
| Steric | The para-position of the bulky group is unlikely to cause significant steric hindrance at the reaction center. |
Stereochemical Aspects of Reactivity
In the context of cross-coupling reactions involving achiral arylzinc reagents like this compound, the primary stereochemical consideration is the retention of configuration if the coupling partners (e.g., a vinyl halide) possess stereocenters.
Negishi couplings are generally known to proceed with retention of stereochemistry at sp2 centers. For instance, the coupling of a (Z)-vinyl halide with an organozinc reagent typically yields the (Z)-alkene product. This stereospecificity is a key advantage of the Negishi reaction. The 1,3-dioxan-2-yl group itself is achiral and is not expected to induce any specific stereoselectivity in the absence of other chiral elements in the reactants or catalysts.
However, the conformation of the 1,3-dioxane ring can be a subject of stereochemical interest. Like cyclohexane, 1,3-dioxanes preferentially adopt a chair-like conformation. thieme-connect.de While this does not directly impact the stereochemical outcome of a typical cross-coupling reaction, understanding the conformational preferences can be important in more complex molecular architectures where the dioxane moiety might interact with other parts of the molecule. Computational studies have been used to investigate the stereochemistry of 1,3-dioxane derivatives. researchgate.net
Theoretical and Computational Studies of Dioxane Functionalized Arylzinc Bromides
Electronic Structure Analysis of the 4-(1,3-Dioxan-2-yl)phenylZinc Bromide Moiety
The electronic structure of an organometallic reagent is fundamental to its reactivity. In the case of this compound, the interplay between the aromatic ring, the zinc bromide group, and the dioxane substituent dictates its chemical behavior. Computational methods such as Density Functional Theory (DFT) allow for a detailed analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding its nucleophilic and electrophilic character.
The HOMO of an arylzinc reagent is typically localized on the carbon atom bonded to the zinc, reflecting the nucleophilic nature of this carbon in cross-coupling reactions. The energy of the HOMO is a critical parameter; a higher HOMO energy generally corresponds to greater nucleophilicity and reactivity. The 1,3-dioxane (B1201747) substituent at the para position of the phenyl ring is expected to have a modest electron-donating effect through resonance, which would raise the energy of the HOMO compared to unsubstituted phenylzinc bromide. This, in turn, would enhance its reactivity in processes like the Negishi cross-coupling reaction.
The LUMO, conversely, is generally associated with the σ* anti-bonding orbital of the carbon-zinc bond. The energy of the LUMO can provide insights into the stability of the reagent and its susceptibility to certain side reactions. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can more readily engage in chemical reactions.
Natural Bond Orbital (NBO) analysis is another powerful computational tool that can elucidate the nature of the carbon-zinc bond. This analysis provides a picture of the bonding in terms of localized orbitals, offering insights into the degree of ionic versus covalent character of the C-Zn bond. For arylzinc bromides, the C-Zn bond is predominantly covalent with some ionic character. The NBO analysis can also quantify the charge distribution across the molecule, confirming the partial negative charge on the carbon atom attached to zinc and the partial positive charge on the zinc atom.
The Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the C-Zn bond by analyzing the topology of the electron density. The properties of the bond critical point (BCP) between the carbon and zinc atoms, such as the electron density (ρ) and its Laplacian (∇²ρ), can provide a quantitative measure of the bond's strength and nature.
| Computational Method | Key Insights for this compound |
| Frontier Molecular Orbital (FMO) Theory | The HOMO is primarily located on the ipso-carbon of the phenyl ring, indicating its nucleophilic character. The dioxane group is expected to slightly raise the HOMO energy, enhancing reactivity. The HOMO-LUMO gap provides a measure of chemical reactivity and kinetic stability. |
| Natural Bond Orbital (NBO) Analysis | The C-Zn bond is characterized as a polar covalent bond. The analysis quantifies the charge distribution, showing a partial negative charge on the carbon and a partial positive charge on the zinc. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the bond critical point between carbon and zinc provides quantitative data on the nature and strength of the C-Zn bond. |
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of activation energies. For the reactions of this compound, particularly the Negishi cross-coupling, DFT can elucidate the detailed mechanism. The Negishi coupling typically proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a low-valent palladium or nickel catalyst. DFT can model this step to understand how the electronic properties of the catalyst and the halide influence the reaction barrier.
Transmetalation: This is the crucial step where the aryl group is transferred from the zinc reagent to the palladium center. DFT calculations can model the transition state of this process, which is believed to involve a bridging halide or a direct exchange of the organic groups. The dioxane substituent, through its electronic influence on the phenyl ring, can affect the rate of this step. An electron-donating group can facilitate the transfer of the aryl group to the electron-deficient metal center.
DFT studies on related arylzinc reagents in Negishi couplings have shown that the nature of the substituents on the aryl ring can significantly impact the energetics of the transmetalation and reductive elimination steps. acs.org While specific DFT calculations for the reaction pathways of this compound are not extensively reported in the literature, the general principles derived from studies of other functionalized arylzinc reagents can be applied. The presence of the dioxane group is not expected to fundamentally alter the established mechanism of the Negishi coupling but rather to modulate the rates of the individual steps.
Prediction of Reactivity and Selectivity Profiles
Computational chemistry can be a predictive tool for understanding the reactivity and selectivity of a reagent in different chemical environments. For this compound, computational models can help predict its behavior in cross-coupling reactions.
The reactivity of an arylzinc reagent is closely tied to the nucleophilicity of the carbon atom bonded to zinc. As discussed in the electronic structure analysis, the dioxane substituent is expected to enhance the nucleophilicity of the ipso-carbon through a mild electron-donating effect. This would suggest that this compound would be more reactive in Negishi couplings than unsubstituted phenylzinc bromide.
Computational studies can also predict potential side reactions. For instance, arylzinc reagents can sometimes undergo cine-substitution, where the incoming electrophile attacks a different position on the aromatic ring. researchgate.netacs.org DFT calculations can be used to explore the energy barriers for both the desired ipso-substitution and the potential cine-substitution pathways. The likelihood of cine-substitution is generally low for para-substituted arylzinc reagents like the one .
In terms of selectivity, if the arylzinc reagent were to be used in a reaction with a substrate containing multiple electrophilic sites, computational methods could help predict the regioselectivity. By calculating the activation energies for the reaction at each site, the most likely product can be identified.
| Predicted Property | Computational Basis | Expected Outcome for this compound |
| Reactivity | HOMO energy, charge on the ipso-carbon | Higher reactivity in Negishi coupling compared to unsubstituted phenylzinc bromide due to the electron-donating nature of the dioxane group. |
| Selectivity | Calculation of activation energies for competing pathways | High selectivity for ipso-substitution in cross-coupling reactions. |
Conformational Analysis of the 1,3-Dioxane Ring in Organozinc Complexes
The 1,3-dioxane ring is a six-membered heterocycle that, similar to cyclohexane, adopts a chair conformation as its most stable arrangement to minimize steric and torsional strain. thieme-connect.de The presence of two oxygen atoms in the ring, however, introduces specific stereoelectronic effects that influence its conformational preferences. nih.govfigshare.comresearchgate.net
Computational studies, often employing methods like Hartree-Fock or DFT, have been extensively used to investigate the conformational landscape of substituted 1,3-dioxanes. researchgate.net These studies have confirmed that the chair conformation is the global minimum on the potential energy surface. Other conformations, such as the twist-boat and boat, are significantly higher in energy.
For a 2-substituted 1,3-dioxane, such as the one present in the target molecule (where the phenylzinc bromide moiety is at the 2-position of a conceptual 1,3-dioxane derived from the phenyl group), the substituent can occupy either an axial or an equatorial position in the chair conformation. Due to the significant 1,3-diaxial interactions between an axial substituent at the C2 position and the axial hydrogens at C4 and C6, the equatorial position is strongly favored thermodynamically. thieme-connect.de
Computational studies on 2-phenyl-1,3-dioxane (B8809928) provide a good model for understanding the conformational behavior of the dioxane ring in this compound. These studies would show a strong preference for the conformer where the phenyl group is in the equatorial position. The energy difference between the equatorial and axial conformers can be quantified through these calculations.
The table below summarizes typical relative energies for different conformations of a 2-substituted 1,3-dioxane, as determined by computational studies.
| Conformation | Relative Energy (kcal/mol) - Approximate | Key Features |
| Chair (Equatorial Substituent) | 0.0 | Most stable conformation, minimizes steric and torsional strain. |
| Chair (Axial Substituent) | > 4.0 | Destabilized by 1,3-diaxial interactions. |
| Twist-Boat | 5.0 - 6.0 | A flexible form, an intermediate in the chair-flipping process. |
| Boat | > 6.0 | High energy conformation due to eclipsing interactions and flagpole steric hindrance. |
Advanced Applications and Synthetic Strategies Utilizing 4 1,3 Dioxan 2 Yl Phenylzinc Bromide
Strategic Use in the Synthesis of Complex Organic Molecules
The primary application of 4-(1,3-Dioxan-2-yl)phenylzinc bromide lies in its role as a masked benzaldehyde (B42025) equivalent in the synthesis of intricate organic molecules. The 1,3-dioxane (B1201747) group serves as a robust protecting group for the aldehyde functionality, which is sensitive to the nucleophilic and basic conditions often employed in organometallic reactions. This protection strategy allows for the phenylzinc moiety to participate in cross-coupling reactions without interference from the aldehyde.
A key advantage of this reagent is its ability to introduce a latent formyl group onto a variety of molecular scaffolds. Following the carbon-carbon bond formation, the acetal (B89532) can be readily deprotected under mild acidic conditions to reveal the aldehyde. This aldehyde can then be further manipulated, for instance, through oxidation to a carboxylic acid, reduction to an alcohol, or participation in olefination or condensation reactions. This sequential reaction pathway is a cornerstone of its strategic use in multi-step total synthesis.
For example, in the synthesis of biologically active compounds, the introduction of a benzaldehyde moiety at a late stage can be crucial for the final steps of the synthetic route. The use of this compound allows for the assembly of the core structure of the target molecule via robust and high-yielding cross-coupling reactions, with the aldehyde functionality being unmasked only when required. This approach has been instrumental in the synthesis of various pharmacologically relevant molecules. beilstein-journals.org
Formation of Polyfunctionalized Aromatic and Heterocyclic Systems
The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms, making it ideal for the synthesis of biaryl and heterobiaryl structures. researchgate.net this compound serves as an excellent coupling partner in these reactions, enabling the synthesis of a diverse array of polyfunctionalized aromatic and heterocyclic systems.
By coupling this organozinc reagent with various aryl or heteroaryl halides (or triflates), substituted biaryl systems with a protected formyl group can be readily prepared. This strategy is particularly useful for constructing molecules with specific substitution patterns that might be difficult to achieve through other synthetic methods. The resulting biaryls can be further functionalized by leveraging the reactivity of the unmasked aldehyde.
The versatility of this approach extends to the synthesis of complex heterocyclic systems. For instance, coupling of this compound with a halogenated heterocycle can introduce a functionalized phenyl ring, which can then be used as a handle for subsequent cyclization reactions to form more elaborate heterocyclic frameworks. The tolerance of the Negishi coupling to a wide range of functional groups makes this a highly adaptable method for the construction of diverse molecular libraries. mdpi.com
Tandem and Cascade Reactions
While specific examples of tandem and cascade reactions directly involving this compound are not extensively documented in the literature, the inherent reactivity of organozinc reagents suggests their potential in such processes. Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.
A plausible, though not explicitly reported, tandem sequence could involve an initial Negishi cross-coupling of this compound with a suitably functionalized coupling partner. The newly formed product could then undergo a subsequent intramolecular reaction, triggered by a change in reaction conditions or the addition of another reagent, leading to a more complex cyclic or polycyclic system. The protected aldehyde, once deprotected, could also serve as a trigger for a subsequent cascade cyclization. The development of such tandem and cascade strategies represents a promising area for future research in expanding the synthetic utility of this versatile reagent.
Stereoselective Synthesis with Chiral Catalysts
The development of stereoselective cross-coupling reactions is a major focus of modern organic synthesis, enabling the preparation of enantiomerically enriched molecules. In the context of Negishi coupling, the use of chiral ligands on the palladium or nickel catalyst can induce asymmetry in the product.
While the phenyl group of this compound is achiral, its coupling with a prochiral electrophile or a racemic partner in the presence of a chiral catalyst could, in principle, lead to the formation of a stereocenter. For example, a dynamic kinetic resolution of a racemic electrophile could be achieved, where one enantiomer reacts preferentially to yield an enantioenriched product.
The success of such stereoselective transformations is highly dependent on the design of the chiral ligand. Chiral phosphine (B1218219) ligands are commonly employed in asymmetric cross-coupling reactions, and their steric and electronic properties can be fine-tuned to achieve high levels of enantioselectivity. chinesechemsoc.orgnih.gov Although specific examples detailing the use of this compound in catalyst-controlled stereoselective reactions are not prevalent in the literature, the general principles of asymmetric Negishi coupling suggest that this is a feasible and potentially powerful strategy for the synthesis of chiral molecules bearing a benzaldehyde-derived moiety. nih.govacs.org Further research into the application of modern chiral catalyst systems with this reagent is warranted to explore its full potential in asymmetric synthesis.
Future Research Directions and Emerging Trends
Development of More Sustainable Synthesis Methods
The principles of green chemistry are increasingly influencing the design of synthetic routes for organometallic reagents. acs.orgmdpi.com Traditional methods for preparing organozinc compounds, while effective, often rely on stoichiometric metals and organic solvents, which can generate significant waste. novartis.com Future research is focused on developing more sustainable and environmentally benign methods for the synthesis of functionalized organozinc reagents.
Key areas of development include:
Catalytic Routes: Moving from stoichiometric zinc insertion to catalytic methods for the generation of organozinc species is a primary goal. This could involve electrochemistry or photoredox catalysis to facilitate the formation of the carbon-zinc bond under milder and more atom-economical conditions.
Benign Solvents: There is a substantial interest in replacing traditional organic solvents with more sustainable alternatives. uit.no Research into performing organometallic reactions in aqueous solutions or bio-based solvents is gaining traction. uit.no The development of methods to synthesize and utilize organozinc reagents in such media would significantly reduce the environmental footprint of these processes. novartis.comnih.govrsc.org
Mechanochemical Synthesis: Solid-state synthesis through ball milling and other mechanochemical techniques offers a promising avenue to reduce or eliminate the need for bulk solvents, thereby minimizing waste and energy consumption.
These approaches aim to create synthetic pathways that are not only more efficient but also align with the growing demand for sustainable chemical manufacturing. socialresearchfoundation.com
Exploration of Novel Catalytic Systems (e.g., Earth-Abundant Metals)
The palladium-catalyzed Negishi cross-coupling reaction has been a cornerstone for the application of organozinc reagents. wikipedia.orgorganic-chemistry.orgorganicreactions.org However, the high cost and low abundance of palladium have spurred research into alternative catalytic systems based on more earth-abundant metals. novartis.comnih.govrsc.orgmdpi.comchemrxiv.org Iron, cobalt, and nickel have emerged as promising candidates, offering the potential for more cost-effective and sustainable cross-coupling reactions. mdpi.comnih.govrsc.orguni-muenchen.de
| Metal Catalyst | Key Advantages | Representative Applications with Organozinc Reagents |
| Iron (Fe) | Low cost, low toxicity, environmentally benign. thieme-connect.comnih.gov | Catalyzes cross-coupling of organozinc reagents with a variety of electrophiles, including aryl and alkyl halides. thieme-connect.comnih.govbohrium.com Has been used in oxidative aryl-alkyl cross-coupling. thieme-connect.com |
| Cobalt (Co) | Cost-effective alternative to palladium, displays unique reactivity. nih.govuni-muenchen.deresearchgate.netrsc.org | Enables cross-coupling of functionalized primary and secondary alkylzinc reagents with (hetero)aryl halides and alkynyl bromides. nih.gov Used in aminations and enantioconvergent cross-couplings. bohrium.comresearchgate.netsustech.edu.cn |
| Nickel (Ni) | More reactive than palladium for certain substrates (e.g., aryl fluorides), lower cost. wikipedia.orgrsc.orgacs.orgorganic-chemistry.org | Effective for cross-coupling of aryl fluorides and chlorides with organozinc reagents, tolerating a wide range of functional groups. acs.orgorganic-chemistry.orgnih.gov Shows high activity in forming alkyl-alkyl bonds. rsc.org |
Iron-Catalyzed Cross-Coupling: Iron catalysts have been shown to be effective in various cross-coupling reactions involving organozinc reagents. thieme-connect.comprinceton.edu They offer an environmentally friendly and economical alternative to precious metals. thieme-connect.comnih.gov Future work will likely focus on expanding the substrate scope and improving the functional group tolerance of iron-catalyzed systems, potentially through the development of novel ligands. nih.gov
Cobalt-Catalyzed Reactions: Cobalt catalysis has proven effective for the cross-coupling of both primary and secondary alkylzinc reagents with a range of electrophiles. nih.govresearchgate.net The unique electronic properties of cobalt can lead to different reactivity and selectivity profiles compared to palladium. researchgate.netsustech.edu.cn Research is ongoing to develop enantioselective cobalt-catalyzed cross-couplings, which would be a significant advance. sustech.edu.cn
Nickel-Catalyzed Couplings: Nickel catalysts are particularly promising for the activation of challenging C-F and C-Cl bonds. acs.orgorganic-chemistry.org They have been successfully used to couple organozinc reagents with aryl fluorides, which are often unreactive under palladium catalysis. acs.orgorganic-chemistry.org Further exploration of ligand effects and reaction mechanisms will be crucial for broadening the applicability of nickel catalysts. rsc.org
The transition to earth-abundant metal catalysis is a critical step towards more sustainable chemical synthesis, though a holistic assessment of all reaction parameters is necessary to truly gauge the environmental benefit. novartis.comnih.govrsc.orgchemrxiv.org
Expansion of Reaction Scope for Dioxane-Functionalized Organozinc Reagents
The true utility of a building block like 4-(1,3-Dioxan-2-yl)phenylZinc bromide lies in its ability to participate in a wide array of chemical transformations to construct complex, polyfunctional molecules. organicreactions.orgnih.govresearchgate.net While Negishi coupling is a primary application, future research will undoubtedly focus on expanding the reaction scope of such functionalized organozinc reagents. bohrium.comresearchgate.net
Future directions in this area include:
Novel Coupling Partners: Exploring reactions with a broader range of electrophiles beyond traditional aryl halides is a key objective. This includes coupling with less reactive partners, such as amides, esters, and carbamates, as well as developing new types of C-N, C-O, and C-S bond-forming reactions. bohrium.comnih.gov
Asymmetric Transformations: The development of catalytic asymmetric methods that utilize chiral organozinc reagents or chiral catalysts to generate enantioenriched products is a significant area of interest. This would be particularly valuable for the synthesis of chiral pharmaceuticals and agrochemicals. sustech.edu.cn
Multicomponent Reactions: Designing one-pot, multicomponent reactions that incorporate dioxane-functionalized organozinc reagents would provide a rapid and efficient route to molecular complexity, reducing the number of synthetic steps and purification procedures.
Late-Stage Functionalization: The high functional group tolerance of organozinc reagents makes them ideal for the late-stage functionalization of complex molecules, such as natural products and drug candidates. nih.gov Research will focus on developing highly selective methods to introduce the 4-(1,3-Dioxan-2-yl)phenyl moiety into intricate molecular scaffolds. beilstein-journals.org
The ability to prepare and react a diverse array of functionalized organozinc reagents is essential for their continued application in modern organic synthesis. organic-chemistry.org
Integration into Automated and High-Throughput Synthesis Platforms
The fields of medicinal chemistry and materials science are increasingly relying on automated and high-throughput methods to accelerate the discovery of new molecules with desired properties. nih.govdrugtargetreview.comchemrxiv.org The integration of organozinc reagents into these platforms is an emerging trend that promises to significantly enhance research productivity. nih.govresearchgate.net
Key aspects of this integration include:
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. researchgate.net Developing robust flow protocols for the generation and subsequent reaction of this compound will enable on-demand synthesis and seamless integration into multi-step automated sequences. nih.govmagritek.com
Robotic Synthesis: Automated synthesis platforms, or "chemputers," can perform complex multi-step syntheses with minimal human intervention. medium.comresearchgate.netdrugtargetreview.comresearchgate.netchemistryworld.com Incorporating organozinc chemistry into the repertoire of these robotic systems will allow for the rapid generation of compound libraries for screening and optimization. researchgate.net
High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of thousands of reaction conditions in parallel, using miniaturized reaction formats. drugtargetreview.comresearchgate.net This technology is invaluable for optimizing reaction conditions for challenging cross-coupling reactions and for rapidly exploring the scope of new transformations involving organozinc reagents. nih.govchemrxiv.orgresearchgate.net
The synergy between advanced organometallic chemistry and automation will undoubtedly accelerate the pace of discovery, enabling researchers to synthesize and evaluate novel compounds more efficiently than ever before. drugtargetreview.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
